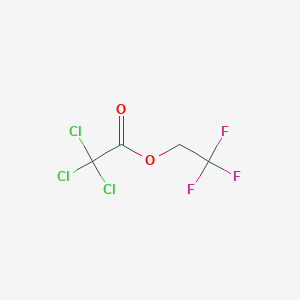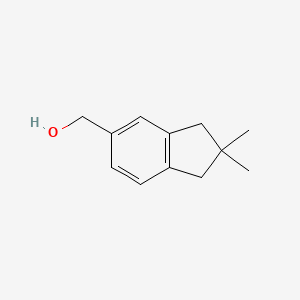
2,2,2-Trifluoroethyl trichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl trichloroacetate is an organic compound with the molecular formula C4H2Cl3F3O2. It is a specialty product often used in proteomics research due to its unique chemical properties . The compound is characterized by the presence of both trifluoroethyl and trichloroacetate groups, which contribute to its reactivity and versatility in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl trichloroacetate typically involves the reaction of trichloroacetic acid with 2,2,2-trifluoroethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The reaction proceeds as follows: [ \text{CCl}_3\text{COOH} + \text{CF}_3\text{CH}_2\text{OH} \rightarrow \text{CCl}_3\text{COOCH}_2\text{CF}_3} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,2-Trifluoroethyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce trichloroacetic acid and 2,2,2-trifluoroethanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trichloroacetate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Trichloroacetic acid and 2,2,2-trifluoroethanol.
Substitution: Various substituted products depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl trichloroacetate is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in proteomics research to modify proteins and study their interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoroethyl trichloroacetate involves its reactivity with various nucleophiles and electrophiles. The trifluoroethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The trichloroacetate group can undergo hydrolysis, releasing trichloroacetic acid and 2,2,2-trifluoroethanol, which can further participate in various chemical reactions.
Comparación Con Compuestos Similares
2,2,2-Trifluoroethyl trifluoroacetate: Similar in structure but with a trifluoroacetate group instead of a trichloroacetate group.
2,2,2-Trifluoroethyl acetate: Contains an acetate group instead of a trichloroacetate group.
Uniqueness: 2,2,2-Trifluoroethyl trichloroacetate is unique due to the presence of both trifluoroethyl and trichloroacetate groups, which impart distinct reactivity and properties. The combination of these groups makes it a valuable reagent in various chemical and biological applications.
Propiedades
Número CAS |
13686-36-7 |
|---|---|
Fórmula molecular |
C4H2Cl3F3O2 |
Peso molecular |
245.41 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C4H2Cl3F3O2/c5-4(6,7)2(11)12-1-3(8,9)10/h1H2 |
Clave InChI |
PBNSIWIXDXFYGL-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)OC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13160518.png)



![1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]piperidine-2-carboxylic acid](/img/structure/B13160546.png)



![5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine](/img/structure/B13160570.png)




![(1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine](/img/structure/B13160595.png)
